3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core fused to a phenyl ring substituted at the 3-position. The benzamide moiety is further substituted with 3,5-dimethyl groups, contributing to its lipophilicity and molecular recognition properties. Its molecular formula is C₂₄H₂₂N₄O₂ (MW = 398.46 g/mol), with a polar surface area (PSA) of ~55.8 Ų and moderate aqueous solubility (logS = -3.90) . The absence of chiral centers simplifies synthetic routes and pharmacokinetic variability.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-14-10-15(2)12-17(11-14)22(28)26-18-6-4-7-19(13-18)27-16(3)25-21-20(23(27)29)8-5-9-24-21/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFMCSSVNXOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Positional Isomer: F306-0107 (3,5-Dimethyl-N-(2-Methyl-4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide)
Key Differences :
- Substitution Pattern: The pyrido-pyrimidinone group is attached to the 4-position of the phenyl ring in F306-0107 versus the 3-position in the target compound .
- Impact on Properties: Solubility: F306-0107 exhibits similar logS (-3.90) but slightly lower PSA (55.79 Ų vs. 55.8 Ų in the target), suggesting minor differences in membrane permeability. Binding Affinity: Positional isomerism may alter interactions with kinase ATP-binding pockets, as observed in analogous kinase inhibitors .
| Parameter | Target Compound | F306-0107 |
|---|---|---|
| Molecular Weight | 398.46 g/mol | 398.46 g/mol |
| Substitution Position | 3-Phenyl | 4-Phenyl |
| Polar Surface Area | 55.8 Ų | 55.79 Ų |
| logS (Aqueous Solubility) | -3.90 | -3.90 |
Substituted Benzamide Analog: 4-Ethoxy-N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Key Differences :
MEK Inhibitors with Pyrido-Pyrimidine Cores
Several MEK inhibitors (e.g., tametinib , TAK733 ) share structural motifs with the target compound but differ in core substitution and biological targets :
- Core Fusion : Tametinib uses a pyrido[4,3-d]pyrimidine core, altering the spatial orientation of substituents compared to the 2,3-d fusion in the target compound.
- Substituent Effects :
- Electron-Withdrawing Groups : Tametinib’s 2-fluoro-4-iodophenyl group enhances kinase selectivity but reduces solubility (logS ≈ -4.5).
- Bulkier Groups : TAK733’s dihydroxypropyl chain improves binding affinity but increases molecular weight (MW = 561.3 g/mol) and PSA (>90 Ų), limiting oral bioavailability.
Biological Activity
3,5-Dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on various research findings and case studies.
- Molecular Formula : C23H20N4O2
- Molecular Weight : 384.43 g/mol
- CAS Number : 1002256-88-3
Antimicrobial Activity
Research has shown that compounds similar to 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibit significant antimicrobial activity against various bacterial strains. A study evaluated the in vitro antibacterial activity against Gram-negative and Gram-positive bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that derivatives of pyrido[2,3-d]pyrimidine demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL for the most active compounds .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 25 | S. aureus |
| Compound C | 50 | B. subtilis |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. It has been noted that pyrido[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that compounds with structural similarities to 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cellular processes. Notably, it has been suggested that such compounds may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition leads to reduced cell growth in rapidly dividing cells such as bacteria and cancer cells.
Toxicity Studies
Toxicity assessments have indicated that many pyrido[2,3-d]pyrimidine derivatives are non-toxic at therapeutic doses. In hemolytic assays conducted on the most potent compounds derived from this class, minimal hemolytic concentrations (MHCs) were determined to be above 200 µmol/L, suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
